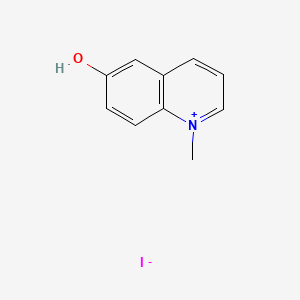

Quinolinium, 6-hydroxy-1-methyl-, iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolinium, 6-hydroxy-1-methyl-, iodide is a useful research compound. Its molecular formula is C10H10INO and its molecular weight is 287.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Quinolinium salts, including 6-hydroxy-1-methyl-, iodide, are valuable intermediates in the synthesis of complex organic molecules. They participate in various reactions that allow for the construction of heterocyclic compounds and other derivatives.

Synthesis of Annulated Heterocycles

Recent studies have highlighted the use of quinolinium salts in the synthesis of annulated heterocycles. For example, these salts can react with alkenes, alkynes, and diketones to produce fused polyheterocycles efficiently. The reactions are characterized by high atom economy and operational simplicity, making them attractive for synthetic chemists .

Table 1: Examples of Reactions Involving Quinolinium Salts

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Reaction with Alkenes | Mild conditions | Fused heterocycles | Up to 95% |

| Reaction with Diketones | In situ generation | Tetracyclic scaffolds | Up to 99% |

| Reaction with Phenols | Ruthenium-catalyzed | Diastereomeric fused heterocycles | Moderate to good |

Biological Applications

The biological significance of quinolinium compounds has been extensively studied, particularly in drug design and development.

CNS Penetration and Mitochondrial Activity

Quinolinium-modified macrocyclic peptides have shown potential for improved central nervous system (CNS) penetration. A study demonstrated that a specific compound (JP1-138) exhibited significantly higher brain concentrations compared to traditional cyclosporine derivatives. This was attributed to better charge delocalization within the quinolinium moiety .

Table 2: Comparative CNS Penetration Levels

| Compound | CNS Concentration (μM) | Comparison to Cyclosporine |

|---|---|---|

| JP1-138 | 20 times | Significantly higher |

| Cyclosporine | 3-4 | Baseline |

Anticancer Properties

Quinolinium salts have also been investigated for their anticancer properties. Certain derivatives have been shown to reduce cancer cell growth in vitro and tumor sizes in vivo. For instance, one compound demonstrated significant efficacy against colon cancer tumors in mouse xenograft models .

Table 3: Anticancer Activity of Quinolinium Derivatives

| Compound | Cancer Type | Effectiveness |

|---|---|---|

| Example 1 | Colon Cancer | Reduced tumor size |

| Example 57 | Non-small Lung Cancer | Reduced tumor size |

Material Science Applications

In material science, quinolinium salts are recognized for their nonlinear optical (NLO) properties. These compounds can be utilized in the development of advanced materials with specific optical characteristics.

Nonlinear Optical Properties

Research indicates that derivatives of quinolinium iodide exhibit second-order NLO responses when crystallized . This property is crucial for applications in photonics and optoelectronics.

Analyse Chemischer Reaktionen

Reductive Functionalization with Electrophiles

Under transition-metal-free or rhodium-catalyzed conditions (0.01 mol% Rh), this compound reacts with formic acid as a reductant to form enamine intermediates. These intermediates intercept electrophiles such as:

-

Enones

-

Aldehydes

-

β-Nitro styrenes

-

Unsaturated esters/sulfones

The reaction yields substituted tetrahydroquinolines, with electrophiles incorporated at the C-3 or C-4 positions (isoquinolines). For example, aldehydes undergo [3+3] annulation to form 1,2,3,4-tetrahydroquinoline-3-carbaldehydes .

| Electrophile Type | Product Class | Catalyst | Yield Range |

|---|---|---|---|

| Aldehydes | Tetrahydroquinoline aldehydes | Rh (0.01 mol%) | 65–89% |

| Enones | Spirocyclic tetrahydroquinolines | None | 55–78% |

Annulation Reactions

The compound participates in cycloadditions via zwitterionic intermediates:

-

With alkynes/arynes : Forms fused pyrano[3,4-b]quinoline systems via [3+2] cycloaddition .

-

With sulfonium salts : Generates thieno[2,3-b]quinoline derivatives through nucleophilic attack at C-2 .

-

With diazoacetates : Produces indolizine-quinoline hybrids via tandem cyclization .

Key intermediates include N-iminoquinolinium ylides , which undergo regioselective trapping. For example, reactions with allenoates yield 8-azabicyclo[3.2.1]octane scaffolds .

Halogen Exchange and Degradation

In aqueous basic solutions, the iodide ion undergoes substitution:

-

Iodide → Bromide : Treatment with AgBr replaces iodide with bromide, forming 6-hydroxy-1-methylquinolinium bromide .

-

Degradation Pathway : Heating in NaOH leads to 1-methyl-4-quinolone via pseudobase formation (C-4 hydroxylation) and subsequent elimination .

| Condition | Reaction Outcome | Product Purity |

|---|---|---|

| AgBr, H₂O, Δ | I → Br substitution | >90% |

| 1M NaOH, 80°C, 2h | Degradation to 1-methyl-4-quinolone | 75% |

Nucleophilic Substitution and Rearrangement

The quinolinium core reacts with nucleophiles at C-2:

-

Deuteroxy Attack : Treatment with NaOD in D₂O forms 2-deutero-6-hydroxy-1-methylquinoline via ring-opening and re-aromatization .

-

Silver-Iodine Complexes : Facilitate iodine migration from C-4 to C-3 in pseudobase intermediates, yielding 3-iodo-1-methyl-4-quinolone .

Alkylation and Stability

-

N-Methylation : Reacts with methyl iodide at elevated temperatures to form N,N-dimethyl derivatives , enhancing solubility .

-

pH-Dependent Stability : Degrades rapidly in alkaline media (pH >10) but remains stable in acidic conditions (pH 3–6) .

Comparative Reactivity

The compound’s reactivity differs from structurally similar quinolines:

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| 8-Hydroxyquinoline | Forms metal chelates; no quaternary ammonium | Lower solubility in polar solvents |

| 1-Methylquinolinium chloride | Electrophilic substitution at C-4 | Higher thermal stability |

| 6-Hydroxyquinoline | Oxidative dimerization; no iodide substitution | Non-ionic character |

Eigenschaften

CAS-Nummer |

7270-81-7 |

|---|---|

Molekularformel |

C10H10INO |

Molekulargewicht |

287.1 g/mol |

IUPAC-Name |

1-methylquinolin-1-ium-6-ol;iodide |

InChI |

InChI=1S/C10H9NO.HI/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h2-7H,1H3;1H |

InChI-Schlüssel |

QTCUVSUZUHWJIM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |

Kanonische SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.